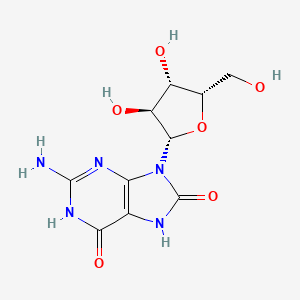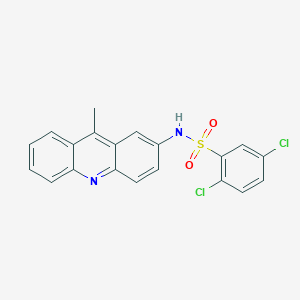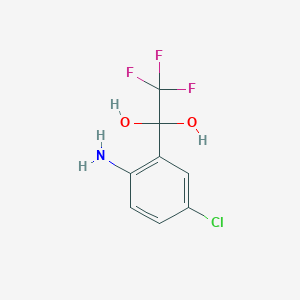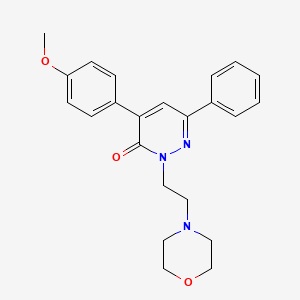
3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the p-methoxyphenyl, 2-morpholinoethyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
- 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-piperidinoethyl)-6-phenyl-
- 3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-pyrrolidinoethyl)-6-phenyl-
Uniqueness
3(2H)-Pyridazinone, 4-(p-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
23338-49-0 |
|---|---|
分子式 |
C23H25N3O3 |
分子量 |
391.5 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-9-7-18(8-10-20)21-17-22(19-5-3-2-4-6-19)24-26(23(21)27)12-11-25-13-15-29-16-14-25/h2-10,17H,11-16H2,1H3 |
InChIキー |
APOLORJPLOSKOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
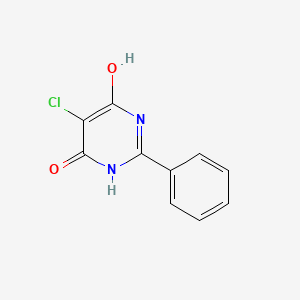
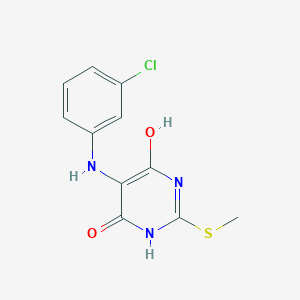
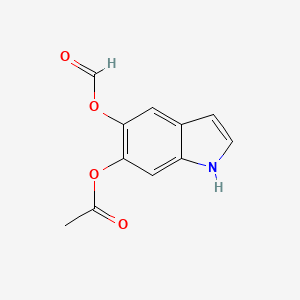
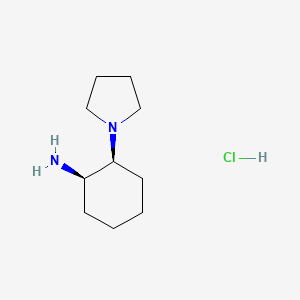
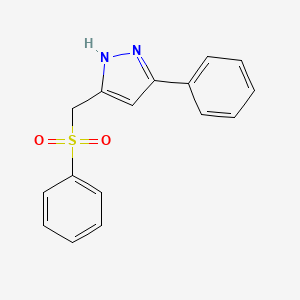
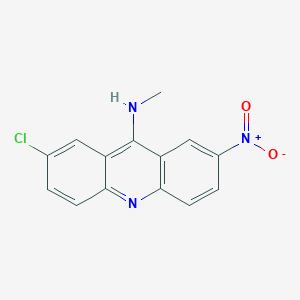
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)

![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
